

Challenging the Dogma: Key Experiments That Dismantled the Single-Transmitter Hypothesis

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A paradigm shift in neuroscience, the concept of one neuron releasing a single neurotransmitter, known as Dale's Principle, was systematically challenged and ultimately revised by a series of groundbreaking experiments. This technical guide delves into the core experimental evidence that revealed the reality of neurotransmitter co-transmission, a phenomenon now recognized as a fundamental principle of neural communication. We will explore the detailed methodologies and quantitative data from these pivotal studies, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the science that reshaped our understanding of synaptic transmission.

For decades, the single-transmitter hypothesis, or Dale's Principle, held that a neuron releases the same neurotransmitter at all of its synapses. However, accumulating evidence from the mid-20th century onwards began to cast doubt on this simplistic view. The discovery that neurons could synthesize, store, and release more than one neuroactive substance from the same terminal heralded a new era in understanding the complexity and nuance of neuronal signaling.

The Dawn of Co-Transmission: ATP and Noradrenaline

One of the earliest and most significant challenges to the single-transmitter model came from the work of Professor Geoffrey Burnstock and his colleagues. Their research on the autonomic nervous system provided compelling evidence for the co-release of adenosine triphosphate (ATP) with noradrenaline from sympathetic nerves.

Key Experiment: Co-release of ATP and Noradrenaline from Sympathetic Nerves

This seminal work demonstrated that sympathetic nerve stimulation of smooth muscle tissues, such as the vas deferens, elicited a biphasic contractile response. The initial, rapid phase was resistant to adrenergic blockers, suggesting the involvement of a non-adrenergic transmitter. This led to the hypothesis that ATP was the elusive co-transmitter.

The experimental protocol to demonstrate ATP and noradrenaline co-release typically involved the following steps:

- **Tissue Preparation:** The guinea-pig vas deferens was isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
- **Nerve Stimulation:** The sympathetic nerves innervating the tissue were stimulated electrically with platinum electrodes using defined parameters (e.g., frequency, pulse duration, and voltage).
- **Measurement of Contractile Response:** The tension of the smooth muscle was recorded isometrically using a force transducer connected to a chart recorder or a digital data acquisition system.
- **Pharmacological Blockade:** To differentiate the components of the contractile response, selective antagonists were used. An alpha-adrenoceptor antagonist (e.g., phentolamine) was used to block the noradrenergic component, while a P2X purinoceptor antagonist (e.g., suramin or α,β -methylene ATP) was used to block the purinergic (ATP-mediated) component.
- **Biochemical Assay of Neurotransmitter Release:** The perfusate from the organ bath was collected during periods of rest and nerve stimulation. The amounts of noradrenaline and ATP released into the perfusate were quantified.
 - **Noradrenaline Measurement:** Noradrenaline was often pre-loaded as a radioactive tracer (³H-noradrenaline), and its release was measured by liquid scintillation counting.

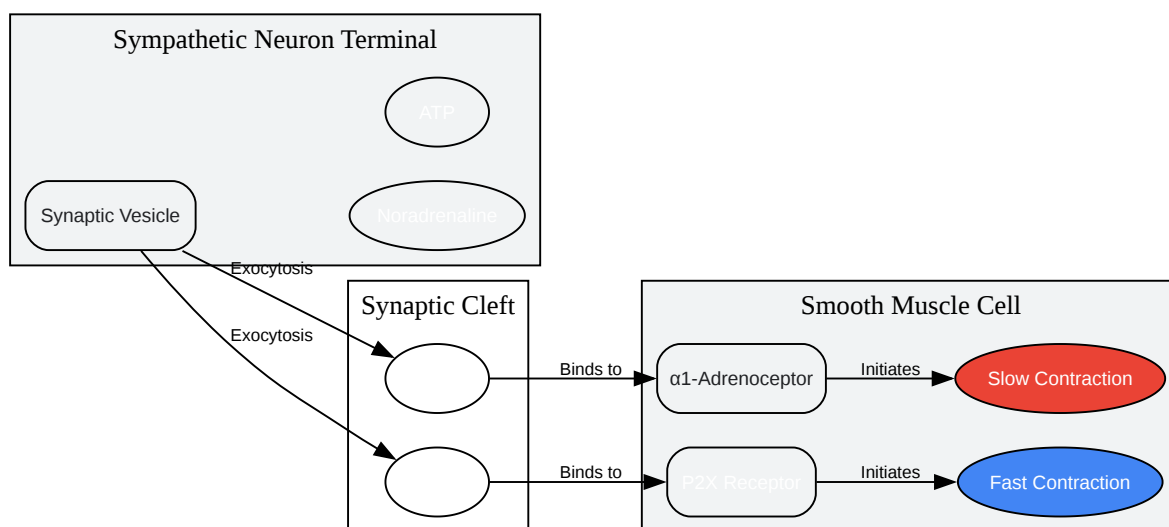
Alternatively, high-performance liquid chromatography (HPLC) with electrochemical detection was used.

- ATP Measurement: ATP release was measured using the luciferin-luciferase bioluminescence assay, a highly sensitive method that produces light in direct proportion to the amount of ATP present.

The following table summarizes representative quantitative data from experiments demonstrating the co-release of noradrenaline and ATP.

Condition	Noradrenaline Release (pmol/g tissue)	ATP Release (pmol/g tissue)	Contractile Response (g tension)
Resting	1.5 ± 0.2	0.8 ± 0.1	0.1 ± 0.02
Nerve Stimulation (5 Hz)	15.2 ± 1.8	8.1 ± 0.9	2.5 ± 0.3
Nerve Stimulation + Phentolamine	14.9 ± 1.6	7.9 ± 0.8	1.2 ± 0.15 (fast component)
Nerve Stimulation + Suramin	15.5 ± 1.9	Significantly Reduced	1.3 ± 0.2 (slow component)

Data are presented as mean \pm SEM and are hypothetical representations of typical experimental outcomes.



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Signaling pathway of ATP and Noradrenaline co-transmission.

Peptides Join the Fray: Co-localization with Classical Transmitters

The development of immunohistochemistry in the 1970s provided a powerful tool to visualize the localization of different neuroactive substances within the same neuron. The work of Tomas Hökfelt and his colleagues was instrumental in demonstrating the co-existence of neuropeptides with classical neurotransmitters like monoamines.

Key Experiment: Co-localization of Vasoactive Intestinal Polypeptide (VIP) and Acetylcholine

These studies revealed that in certain parasympathetic neurons, the neuropeptide VIP is co-localized with the classical neurotransmitter acetylcholine (ACh). This co-localization suggested a functional interaction between the two substances.

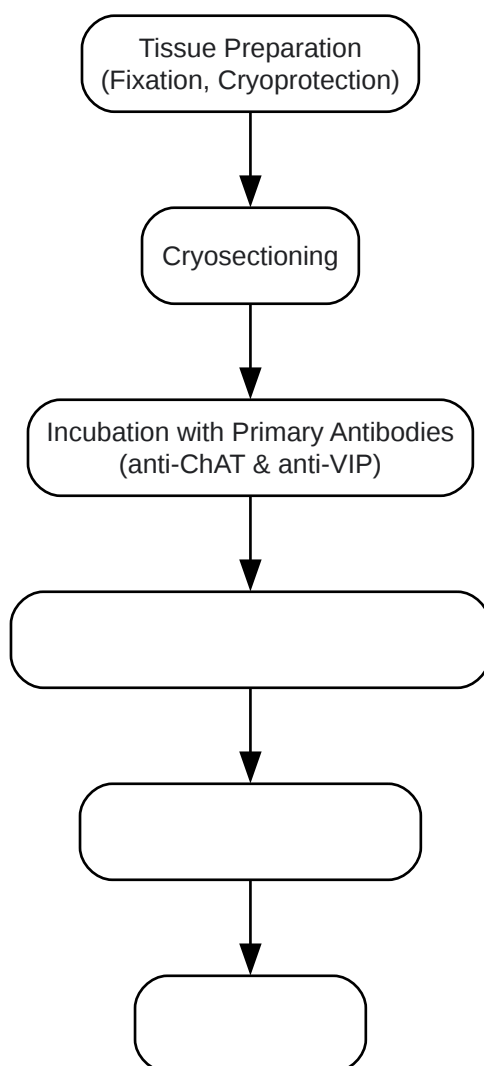
The protocol for demonstrating the co-localization of VIP and ACh involved the following key steps:

- **Tissue Preparation:** Animals (e.g., cats) were anesthetized and perfused with a fixative solution (e.g., 4% paraformaldehyde). The tissue of interest (e.g., salivary glands) was then dissected, post-fixed, and cryoprotected in a sucrose solution.
- **Cryosectioning:** The tissue was sectioned into thin slices (e.g., 10-20 μm) using a cryostat.
- **Immunohistochemistry:**
 - **Primary Antibodies:** The sections were incubated with a mixture of two primary antibodies raised in different species: one specific for choline acetyltransferase (ChAT), the enzyme that synthesizes ACh, and another specific for VIP.
 - **Secondary Antibodies:** After washing, the sections were incubated with a mixture of two secondary antibodies, each conjugated to a different fluorescent dye (e.g., one that fluoresces green and another that fluoresces red) and each specific to the species of the primary antibodies.
- **Microscopy:** The sections were mounted on slides and examined using a fluorescence microscope equipped with filters to visualize the different fluorescent signals. Co-localization was determined by the presence of both fluorescent signals in the same neuronal structures.

While early immunohistochemical studies were largely qualitative, later studies incorporated quantitative analysis.

Neuronal Population	Total ChAT-positive Neurons	Total VIP-positive Neurons	Percentage of Co-localization
Cat Salivary Gland Ganglia	100%	~70%	~70% of ChAT neurons were also VIP-positive

This table represents a simplified summary of findings from multiple studies.



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Experimental workflow for immunohistochemical co-localization.

A Slow Dance: Peptide and Classical Transmitter Co-transmission in the Sympathetic Ganglia

Beyond co-localization, the functional consequence of co-release was elegantly demonstrated in the frog sympathetic ganglion by Yuh Nung Jan and Lily Jan. They showed that a peptide, luteinizing hormone-releasing hormone (LHRH)-like peptide, acts as a co-transmitter with acetylcholine to produce a slow synaptic potential.

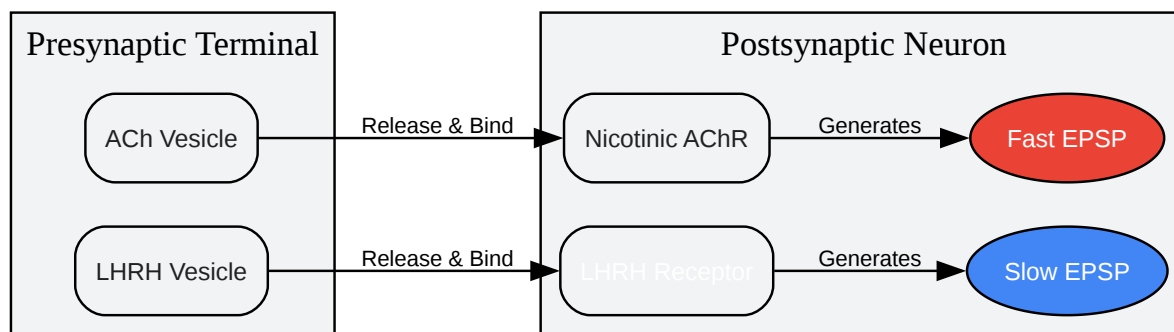
Key Experiment: LHRH-like Peptide and Acetylcholine Mediate Different Synaptic Potentials

This experiment used intracellular recording techniques to measure the postsynaptic potentials in sympathetic ganglion neurons following presynaptic nerve stimulation. They observed a fast excitatory postsynaptic potential (EPSP) mediated by ACh and a much slower EPSP mediated by the LHRH-like peptide.

- **Preparation:** The sympathetic ganglia of the bullfrog were dissected and placed in a recording chamber continuously perfused with Ringer's solution.
- **Intracellular Recording:** A glass microelectrode filled with a conducting solution (e.g., 3 M KCl) was inserted into a ganglion neuron to record its membrane potential.
- **Nerve Stimulation:** The preganglionic nerve fibers were stimulated with a suction electrode to evoke synaptic responses in the postganglionic neuron.
- **Pharmacological Manipulation:**
 - To isolate the slow EPSP, a nicotinic ACh receptor antagonist (e.g., mecamylamine) was added to the bath to block the fast EPSP.
 - To confirm the peptidergic nature of the slow EPSP, an LHRH antagonist was applied.
 - The effects of exogenously applied ACh and LHRH-like peptide were also tested.

Synaptic Potential	Transmitter	Receptor	Duration	Amplitude (mV)
Fast EPSP	Acetylcholine	Nicotinic	10-50 ms	10-40
Slow EPSP	LHRH-like peptide	Peptidergic	30-60 s	2-10

This table provides a comparative summary of the characteristics of the two synaptic potentials.



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